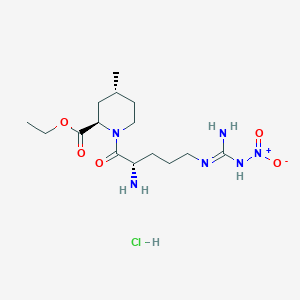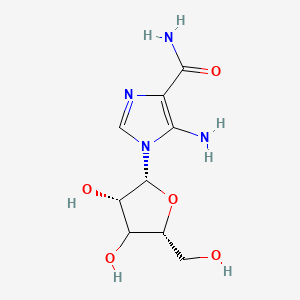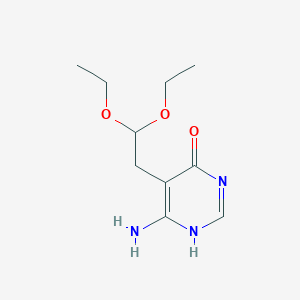
6-amino-5-(2,2-diethoxyethyl)-1H-pyrimidin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
The compound with the identifier “6-amino-5-(2,2-diethoxyethyl)-1H-pyrimidin-4-one” is known as 6-methylindole. It is a heterocyclic organic compound with the molecular formula C₉H₉N. This compound is a derivative of indole, where a methyl group is attached to the sixth position of the indole ring. 6-methylindole is a solid at room temperature and is used in various chemical and pharmaceutical applications.
准备方法
Synthetic Routes and Reaction Conditions
6-methylindole can be synthesized through several methods. One common method involves the Fischer indole synthesis, where phenylhydrazine reacts with methyl ethyl ketone in the presence of an acid catalyst. The reaction proceeds through the formation of an intermediate hydrazone, which undergoes cyclization to form the indole ring.
Another method involves the cyclization of o-nitrotoluene derivatives. In this process, o-nitrotoluene is first reduced to o-toluidine, which then undergoes cyclization in the presence of a dehydrating agent to form 6-methylindole.
Industrial Production Methods
Industrial production of 6-methylindole typically involves the catalytic hydrogenation of 6-nitroindole. This method is preferred due to its efficiency and high yield. The reaction is carried out under high pressure and temperature conditions, using a suitable catalyst such as palladium on carbon.
化学反应分析
Types of Reactions
6-methylindole undergoes various chemical reactions, including:
Oxidation: 6-methylindole can be oxidized to form 6-methylindole-2,3-dione using oxidizing agents such as potassium permanganate or chromium trioxide.
Reduction: The compound can be reduced to 6-methylindoline using reducing agents like lithium aluminum hydride.
Substitution: Electrophilic substitution reactions can occur at the indole ring, particularly at the nitrogen atom or the carbon atoms adjacent to the nitrogen. Common reagents for these reactions include halogens, sulfonyl chlorides, and alkylating agents.
Common Reagents and Conditions
Oxidation: Potassium permanganate in an acidic medium.
Reduction: Lithium aluminum hydride in anhydrous ether.
Substitution: Halogens (e.g., bromine), sulfonyl chlorides, and alkylating agents in the presence of a base.
Major Products
Oxidation: 6-methylindole-2,3-dione.
Reduction: 6-methylindoline.
Substitution: Various substituted 6-methylindole derivatives depending on the reagent used.
科学研究应用
6-methylindole has several applications in scientific research:
Chemistry: It is used as a building block for the synthesis of more complex organic molecules, including pharmaceuticals and agrochemicals.
Biology: 6-methylindole derivatives are studied for their potential biological activities, including antimicrobial and anticancer properties.
Medicine: Some derivatives of 6-methylindole are investigated for their potential use as therapeutic agents, particularly in the treatment of cancer and infectious diseases.
Industry: The compound is used in the manufacture of dyes, pigments, and other specialty chemicals.
作用机制
The mechanism of action of 6-methylindole and its derivatives depends on the specific biological target. In general, these compounds can interact with various molecular targets, including enzymes, receptors, and nucleic acids. For example, some 6-methylindole derivatives inhibit the activity of specific enzymes involved in cancer cell proliferation, leading to cell cycle arrest and apoptosis.
相似化合物的比较
6-methylindole can be compared with other indole derivatives such as:
Indole: The parent compound, which lacks the methyl group at the sixth position.
5-methylindole: A similar compound with the methyl group at the fifth position.
7-methylindole: A compound with the methyl group at the seventh position.
Uniqueness
6-methylindole is unique due to its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the methyl group can affect the compound’s ability to interact with biological targets and its overall pharmacokinetic properties.
List of Similar Compounds
- Indole
- 5-methylindole
- 7-methylindole
- 2-methylindole
- 3-methylindole
属性
IUPAC Name |
6-amino-5-(2,2-diethoxyethyl)-1H-pyrimidin-4-one |
Source


|
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H17N3O3/c1-3-15-8(16-4-2)5-7-9(11)12-6-13-10(7)14/h6,8H,3-5H2,1-2H3,(H3,11,12,13,14) |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
DLABUHZHXFNKMQ-UHFFFAOYSA-N |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(CC1=C(NC=NC1=O)N)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(CC1=C(NC=NC1=O)N)OCC |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H17N3O3 |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
227.26 g/mol |
Source


|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![methyl 3-[5-[(E)-2-[2-hydroxy-6-(trifluoromethyl)pyrimidin-4-yl]ethenyl]furan-2-yl]benzoate](/img/structure/B7825892.png)
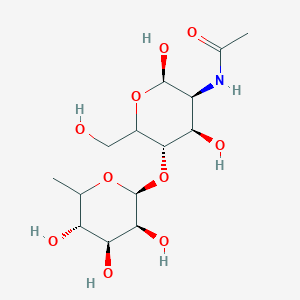
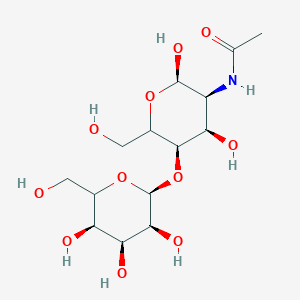
![[(3S,4R,5S,6Z)-5-acetamido-3,4-diacetyloxy-6-(phenylcarbamoyloxyimino)oxan-2-yl]methyl acetate](/img/structure/B7825920.png)
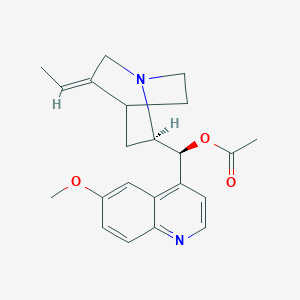
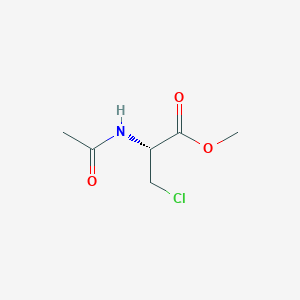
![[(4R,5S,6S,7R,9R,10R,11E,13E,16R)-6-[5-(4,5-dihydroxy-4,6-dimethyloxan-2-yl)oxy-4-(dimethylamino)-3-hydroxy-6-methyloxan-2-yl]oxy-10-[5-(dimethylamino)-6-methyloxan-2-yl]oxy-5-methoxy-9,16-dimethyl-2-oxo-7-(2-oxoethyl)-1-oxacyclohexadeca-11,13-dien-4-yl] acetate](/img/structure/B7825931.png)
![sodium;[(3aS,4R,6R,6aS)-4-(6-aminopurin-9-yl)-2-oxido-2-oxo-3a,4,6,6a-tetrahydrofuro[3,4-d][1,3,2]dioxaphosphol-6-yl]methanol](/img/structure/B7825932.png)
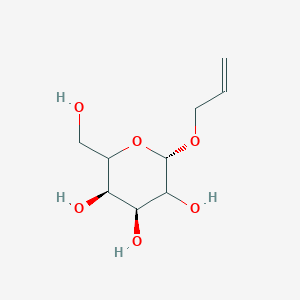
![[2-[(2-amino-6-oxo-3H-purin-9-yl)methoxy]-3-hydroxypropyl] (2S)-3-methyl-2-(phenylmethoxycarbonylamino)butanoate](/img/structure/B7825946.png)
![[6-chloro-9-[(1R,4S)-4-(hydroxymethyl)cyclopent-2-en-1-yl]purin-2-yl]azanium;chloride](/img/structure/B7825958.png)
![4-Amino-6-chloro-1-beta-D-ribofuranosylimidazo[4,5-c]pyridine](/img/structure/B7825964.png)
